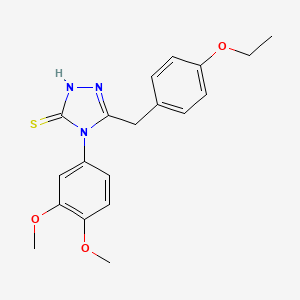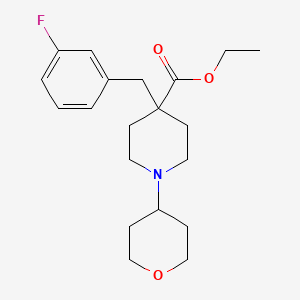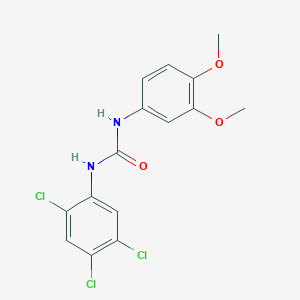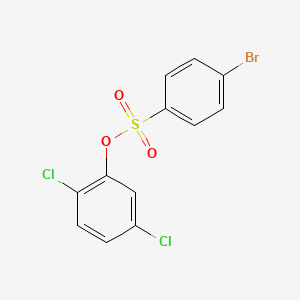
4-(3,4-dimethoxyphenyl)-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol, also known as DETC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule is a member of the triazole family of compounds, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that it exerts its pharmacological effects through various pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes. Additionally, this compound has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,4-dimethoxyphenyl)-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse pharmacological activities. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer effects, which makes it a potential therapeutic agent for various diseases. Another advantage of using this compound is its relatively low toxicity, which makes it a safe compound to work with in the lab. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol. One area of research is the development of novel derivatives of this compound with improved pharmacological activities. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound has also been investigated for its potential as a therapeutic agent for various diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-[(4-ethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-4-25-15-8-5-13(6-9-15)11-18-20-21-19(26)22(18)14-7-10-16(23-2)17(12-14)24-3/h5-10,12H,4,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALLAXYLJHXUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4774701.png)
![3-amino-N-(3,4-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4774702.png)

![3-ethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4774725.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4774726.png)

![3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4774745.png)
![(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4774752.png)

![4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4774770.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B4774775.png)
![N-({5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4774782.png)
![4-chloro-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4774784.png)
